molecular formula C18H15Cl2NO2 B5751460 N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B5751460
M. Wt: 348.2 g/mol
InChI Key: IGYHWNYINVPAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as DCTB, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its ability to bind to specific receptors in the body, which results in the inhibition of certain enzymes and the modulation of various physiological processes. This compound has been found to bind to the COX-2 enzyme, which is involved in the production of inflammatory mediators. By inhibiting COX-2, this compound can reduce inflammation and pain. This compound has also been found to bind to HDAC, which is involved in the regulation of gene expression. By inhibiting HDAC, this compound can modulate the expression of certain genes, which can result in anti-cancer and anti-viral effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit cell proliferation, induce apoptosis (programmed cell death), and modulate gene expression. This compound has also been found to exhibit anti-viral activity against certain viruses such as hepatitis B and C.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide in lab experiments is its ability to selectively inhibit certain enzymes and modulate various physiological processes. This makes it a useful tool for studying the role of these enzymes and processes in various diseases and conditions. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure its safe and effective use in lab experiments.

Future Directions

There are several future directions for the study of N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide. One area of research is the development of more potent and selective this compound analogs for use in various applications. Another area of research is the study of the potential role of this compound in the treatment of various diseases and conditions, such as cancer, viral infections, and inflammatory diseases. Additionally, the use of this compound as a tool for studying the role of specific enzymes and physiological processes in various diseases and conditions is an area of ongoing research.

Synthesis Methods

The synthesis of N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves the reaction of 3,4-dichlorophenylacetonitrile with 3,5,6-trimethyl-2-hydroxybenzaldehyde in the presence of a base catalyst. The resulting product is then treated with an acid to obtain this compound in high yield.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential application in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its ability to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in various physiological processes.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO2/c1-9-6-13-11(3)17(23-16(13)7-10(9)2)18(22)21-12-4-5-14(19)15(20)8-12/h4-8H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYHWNYINVPAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.